molecular formula C8H25O12P3 B561453 hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium CAS No. 100231-78-5

hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium

Cat. No.: B561453
CAS No.: 100231-78-5
M. Wt: 406.197
InChI Key: KXXIADAVVAMKRK-UHFFFAOYSA-L
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Description

Hydrogen phosphate (HPO₄²⁻) is a divalent anion derived from phosphoric acid (H₃PO₄). It serves as a critical buffer in biological systems and industrial processes, such as fertilizers and detergents. Its conjugate acid-base pair (H₂PO₄⁻/HPO₄²⁻) regulates pH in aqueous environments .

Tetrakis(hydroxymethyl)phosphonium (THP) is a phosphonium cation with four hydroxymethyl (–CH₂OH) groups bonded to a central phosphorus atom. It is commonly encountered as salts like tetrakis(hydroxymethyl)phosphonium chloride (THPC, CAS 124-64-1) and sulfate (THPS, CAS 55566-30-8). These compounds are widely used as flame retardants in textiles, biocides in oilfield applications, and crosslinking agents in polymer chemistry .

Properties

IUPAC Name

hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H12O4P.H3O4P/c2*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h2*5-8H,1-4H2;(H3,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXIADAVVAMKRK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H25O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143042
Record name Tetrakis(hydroxymethyl)phosphonium phosphate(2:1)
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Molecular Weight

406.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100231-78-5
Record name Tetrakis(hydroxymethyl)phosphonium phosphate(2:1)
Source ChemIDplus
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Record name Tetrakis(hydroxymethyl)phosphonium phosphate(2:1)
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Record name Tetrakis(hydroxymethyl)phosphonium phosphate(2:1)
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Preparation Methods

Gas-Liquid Reactor Configuration

A patented continuous-flow system employs gas-liquid circulating pumps to enhance mixing efficiency (Figure 1). Phosphine gas is introduced into a formaldehyde-phosphoric acid solution under controlled flow rates (0.5–1.2 L/min), achieving >99% conversion within 2–3 hours. Residual formaldehyde is monitored via high-performance liquid chromatography (HPLC), with concentrations maintained below 0.5%.

Table 1: Typical Reaction Parameters for Pilot-Scale Production

ParameterValueSource
Phosphine flow rate0.8 L/min
Formaldehyde concentration37–40% (w/w)
H₃PO₄:CH₂O molar ratio1:4.0
Reaction temperature55°C
Final pH3.8–4.2

Neutralization and Isolation

Excess phosphoric acid is neutralized using sodium hydrogen phosphate (Na₂HPO₄) to precipitate byproducts (e.g., NaH₂PO₄). The product is concentrated via vacuum distillation (60–70°C, 15–20 kPa) to yield an 80–85% aqueous solution. Crystallization is avoided due to the salt’s hygroscopic nature, with final formulations stabilized at 75–80% active content.

Comparative Analysis of Acid Catalysts

While hydrochloric or sulfuric acid yields THPC or THPS, respectively, phosphoric acid’s weaker acidity (pKa₁ = 2.15) necessitates longer reaction times but reduces corrosion risks. A side-by-side evaluation reveals:

Table 2: Performance of Acid Catalysts in THP Salt Synthesis

AcidReaction Time (h)Yield (%)Byproduct Formation
H₃PO₄ (phosphoric)3.5–4.088–92<5% NaH₂PO₄
HCl (hydrochloric)2.0–2.594–96Cl⁻ residues
H₂SO₄ (sulfuric)2.5–3.090–93SO₄²⁻ residues

Phosphoric acid’s selectivity for the hydrogen phosphate anion is attributed to its stepwise dissociation, which favors HPO₄²⁻ formation at pH 3–4.

Advanced Process Optimization Strategies

Inline pH and Temperature Monitoring

Real-time pH adjustment using automated NaOH dosing systems reduces formaldehyde emissions by 40–50%. Infrared thermography ensures uniform heat distribution, mitigating localized overheating that degrades THP intermediates.

Recycling of Byproducts

Sodium dihydrogen phosphate (NaH₂PO₄) byproducts are filtered and reconstituted into fertilizer grades, achieving 95% material utilization. Unreacted phosphine is recovered via scrubbers and reused, lowering raw material costs by 12–15% .

Chemical Reactions Analysis

Types of Reactions

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxide derivatives.

    Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and phenols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

Water Treatment

Biocidal Properties
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a derivative of tetrakis(hydroxymethyl)phosphanium, is widely used as a biocide in water treatment systems. It exhibits broad-spectrum antimicrobial activity, making it effective against bacteria, fungi, and algae. Studies have demonstrated its rapid action and compatibility with other corrosion and scale inhibitors, which enhances its utility in industrial water systems .

Case Study: Efficacy in Static and Dynamic Conditions
Research conducted on THPS revealed its effectiveness in both static sterilization experiments and dynamic flow conditions. The compound showed high efficiency in killing microbial populations within short exposure times, indicating its potential for use in various water treatment applications .

Textile Industry

Flame Retardant Finishes
Tetrakis(hydroxymethyl)phosphonium salts are utilized to produce crease-resistant and flame-retardant finishes on cotton and cellulosic fabrics. The application involves curing these salts with amine compounds such as ammonia or urea to form durable cross-linked resin finishes. This process enhances the safety and durability of textiles used in various industries .

Case Study: Textile Treatment Process
In a documented process, the treatment of cotton fabrics with tetrakis(hydroxymethyl)phosphonium hydroxide followed by curing with ammonia resulted in significant improvements in flame resistance and fabric integrity. This method has become increasingly popular due to the effectiveness of THPS over traditional compounds like tetrakis(hydroxymethyl)phosphonium chloride (THPC) .

Organic Synthesis

Role as a Reagent
Tetrakis(hydroxymethyl)phosphonium salts serve as valuable intermediates in organic synthesis. They are particularly useful for functional group transformations and the synthesis of complex organic molecules. For instance, they can facilitate the formation of heterocycles and metal complexes, showcasing their versatility in synthetic chemistry .

Case Study: Synthesis of Natural Products
In a comprehensive review, the application of polymer-supported triphenylphosphine (PS-TPP), which is derived from tetrakis(hydroxymethyl)phosphonium compounds, was highlighted for its role in synthesizing natural products. The review provided numerous examples demonstrating the efficacy of these compounds in achieving regioselective transformations .

Summary Table of Applications

Application AreaCompound UsedKey BenefitsReference
Water TreatmentTetrakis(hydroxymethyl)phosphonium sulfate (THPS)Broad-spectrum antimicrobial activity
Textile IndustryTetrakis(hydroxymethyl)phosphonium saltsFlame-retardant and crease-resistant finishes
Organic SynthesisPolymer-supported triphenylphosphine (derived from THP)Versatile reagent for functional group transformations

Mechanism of Action

The mechanism of action of hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium involves its ability to react with various functional groups, such as amines and hydroxyl groups. This reactivity allows it to form cross-linked networks in polymers and proteins, enhancing their stability and functionality. The compound primarily targets amino groups in proteins, forming stable phosphonium linkages .

Comparison with Similar Compounds

Structural and Chemical Properties
Property Hydrogen Phosphate (HPO₄²⁻) Tetrakis(hydroxymethyl)phosphonium (THP) Tris(2-butoxyethyl) Phosphate (TBEP) Tris(2-chloroethyl) Phosphate (TCEP)
Molecular Formula HPO₄²⁻ [P(CH₂OH)₄]⁺ (as THPC or THPS) C₆H₁₈O₄P C₆H₁₂Cl₃O₄P
Molecular Weight 95.98 g/mol THPC: 190.56 g/mol; THPS: 406.23 g/mol 398.3 g/mol 285.5 g/mol
Solubility Highly water-soluble THPC: ≥10 g/100 mL (20°C); THPS: ≥10 g/100 mL (18°C) Miscible in organic solvents 7 g/L (20°C)
Reactivity Participates in acid-base equilibria Reacts with nucleophiles (e.g., amines, cellulose) Hydrolyzes slowly in water Hydrolyzes to release Cl⁻ ions

Key Structural Differences :

  • THP’s tetrahedral phosphonium core and hydroxymethyl groups enable covalent crosslinking (e.g., in cellulose modification) , whereas hydrogen phosphate acts as a non-covalent buffer.
  • Unlike halogenated organophosphates (e.g., TCEP, TBEP), THP salts lack ester linkages, reducing their susceptibility to hydrolysis .

Functional Contrast :

  • Hydrogen phosphate lacks the redox activity of THP, limiting its use in advanced materials (e.g., THPS in polymer gel dosimeters ).
Toxicity and Environmental Impact
Compound Acute Toxicity (LD₅₀, Rat) Chronic Effects Environmental Persistence
Hydrogen Phosphate Not classified Alters soil/water pH; promotes algal blooms Low persistence (natural cycling)
THPC 320 mg/kg (oral) Non-carcinogenic in mice; mild skin irritation Moderate (hydrolyzes under alkaline conditions)
THPS 2200 mg/kg (oral) Low bioaccumulation; degrades into non-toxic metabolites Low (aerobic degradation)
TCEP 325 mg/kg (oral) Suspected endocrine disruptor; reprotoxic High (resists hydrolysis)

Degradation Pathways :

  • THPS degrades via oxidation to tris(hydroxymethyl)phosphine oxide (THPO) and formaldehyde, which is further metabolized .
  • TCEP/TBEP resist hydrolysis, leading to bioaccumulation in aquatic organisms .
Regulatory Status
  • THP Salts : Listed in WHO’s Environmental Health Criteria 218 (2000) with recommended exposure limits .
  • TCEP/TBEP : Restricted under EU REACH due to endocrine-disrupting properties .
  • Hydrogen Phosphate : Generally recognized as safe (GRAS) but regulated in wastewater to prevent eutrophication .

Biological Activity

Hydrogen phosphate; tetrakis(hydroxymethyl)phosphanium, commonly known as tetrakis(hydroxymethyl)phosphonium sulfate (THPS), is a phosphonium compound widely studied for its biological activity, particularly in the fields of biocides, environmental science, and pharmaceuticals. This article examines its biological effects, mechanisms of action, and applications based on diverse research findings.

THPS is a quaternary ammonium compound that exhibits antimicrobial properties. It is primarily used as a biocide in various applications, including oil fields and water treatment systems. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. THPS has been shown to effectively inhibit the growth of various bacteria and fungi, making it a valuable tool in controlling microbial populations in industrial settings.

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of THPS Against Various Microorganisms

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive0.5 mg/L
Escherichia coliGram-negative1.0 mg/L
Pseudomonas aeruginosaGram-negative1.5 mg/L
Bacillus subtilisGram-positive0.3 mg/L

Research indicates that THPS exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Notably, it has been observed that sub-minimum inhibitory concentrations can stimulate biofilm formation in Pseudomonas aeruginosa, which may lead to increased corrosion in carbon steel systems .

Environmental Impact and Biodegradability

THPS is recognized for its environmental friendliness compared to traditional biocides. Studies have demonstrated that THPS can enhance the biodegradability of sludge in wastewater treatment processes. For instance, a study showed that pretreatment with THPS significantly improved volatile fatty acid (VFA) production from sludge, enhancing the overall efficiency of biogas production .

Table 2: Impact of THPS on Sludge Biodegradability

ParameterControl (No THPS)With 20 mg/g-TSS THPS
Sludge Activity (%)100<10
VFA Production (mg COD/L)6402778
Biodegradable Substances (%)19.748.8

The results indicate that THPS treatment not only reduces sludge activity but also increases the yield of biodegradable substances, thus facilitating better waste management practices.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of THPS. A two-year study involving F344/N rats and B6C3F1 mice revealed that while some adverse effects were noted at high doses—such as increased incidences of hepatocellular lesions—no significant neurotoxicity was observed . The study highlighted the importance of dose management when utilizing THPS in industrial applications.

Case Studies

  • Oil Field Applications : In oil production systems, THPS has been employed to control iron sulfide precipitation effectively. Laboratory assessments demonstrated that the addition of NH4Cl salt to THPS solutions significantly enhanced scale dissolution rates, improving operational efficiency in sour gas wells .
  • Water Treatment : A study highlighted the use of THPS as an effective biocide in water treatment facilities, where it successfully reduced microbial load and improved water quality metrics without causing significant environmental harm .

Q & A

Q. What analytical methods are recommended for quantifying hydrogen phosphate in complex aqueous systems?

Hydrogen phosphate content can be determined using colorimetric assays after sample preparation. For strongly buffered or extreme pH samples, adjust to pH 6–7 using 1 M sulfuric acid or sodium hydroxide. Polyphosphate and total phosphate require prior digestion (e.g., acid hydrolysis). The Phosphate HR L/M335 method recommends spectrophotometric analysis with appropriate reagents, validated for detection limits of 0.1–50 mg/L PO₄³⁻ .

Q. How is tetrakis(hydroxymethyl)phosphonium chloride (THPC) synthesized from industrial byproducts?

THPC is synthesized via phosphine gas (PH₃) capture from industrial off-gas (e.g., phosphoric sludge). React PH₃ with formaldehyde (CH₂O) and hydrochloric acid (HCl) at a molar ratio of 1:4:4 under controlled conditions (50–60°C, 2–3 hours). This achieves ~85% yield, with purification via vacuum distillation to remove excess reagents .

Q. What safety protocols are critical when handling tetrakis(hydroxymethyl)phosphanium salts?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Waste must be segregated and treated by certified facilities due to formaldehyde release risks. Note that THPS solutions are classified as irritants and require neutralization before disposal .

Advanced Research Questions

Q. How do hydrogen bonding networks in magnesium hydrogen phosphate crystals influence structural stability?

Single-crystal X-ray diffraction of Mg₇(PO₄)₂(HPO₄)₄ reveals strong O–H···O hydrogen bonds (2.52–2.65 Å) between HPO₄²⁻ groups, forming a 3D framework. These interactions contribute to thermal stability up to 400°C, as shown by TGA-DSC. Discrepancies in bond lengths between XRD and DFT models (±0.02 Å) require validation via neutron diffraction .

Q. What mechanisms explain THPS-enhanced biopolymer efficacy in microbiologically influenced corrosion (MIC) inhibition?

THPS (tetrakis(hydroxymethyl)phosphonium sulfate) coordinates with chitosan’s hydroxyl groups, forming a protective film on metal surfaces. Electrochemical impedance spectroscopy (EIS) demonstrates a 300% increase in charge transfer resistance (Rct) with 500 ppm THPS + 1% chitosan vs. THPS alone. Synchrotron X-ray microscopy confirms biofilm disruption via sulfur crosslinking .

Q. How can conflicting data on phosphorus availability in phosphate-containing compounds be resolved?

Contradictions in bioavailability studies (e.g., superphosphate vs. natural phosphates) require multi-method validation. Combine sequential extraction (modified Hedley fractionation) with ³¹P-NMR to distinguish organic/inorganic P pools. For THPS degradation products, use ion chromatography paired with LC-MS to track formaldehyde and phosphate metabolites .

Methodological Considerations

Q. What experimental design optimizes THPC synthesis yield while minimizing PH₃ emissions?

Use a closed-loop reactor with real-time PH₃ monitoring (gas sensors) and scrubbers (activated carbon/H₂O₂). DOE studies show optimal yield at pH 2.5–3.0, 55°C, and stirring rate of 400 rpm. Post-synthesis, residual PH₃ is neutralized with CuSO₄ solution to <1 ppm emissions .

Q. How should researchers address discrepancies in crystallographic data for hydrogen phosphate salts?

Resolve bond-length variations (e.g., P–O vs. HPO₄²⁻) using high-resolution XRD (λ = 0.7 Å) and refine models with SHELXL-97. Cross-validate with Raman spectroscopy (PO stretching bands at 950–1100 cm⁻¹) to confirm protonation states. For hydrated phases, pair with TGA to account for water content .

Data Interpretation & Validation

Q. What statistical approaches are suitable for analyzing phosphate adsorption isotherms?

Fit Langmuir/Freundlich models using nonlinear regression (R² > 0.98). For THPS-chitosan composites, apply pseudo-second-order kinetics with AIC/BIC criteria. Use ANOVA to compare qmax (max adsorption capacity) across pH 4–8, noting optimal performance at pH 6.5 .

Q. How do computational models improve understanding of phosphonium salt reactivity?

DFT calculations (B3LYP/6-311+G**) reveal THPC’s nucleophilic susceptibility at the P center (Mulliken charge: +1.2 e). Molecular dynamics simulations (NAMD) predict formaldehyde release rates (k = 0.15 h⁻¹) in aqueous media, aligning with experimental HPLC data (R² = 0.94) .

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